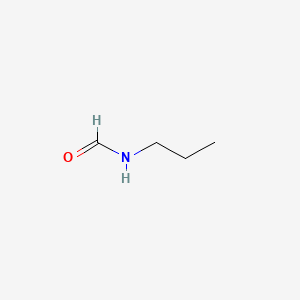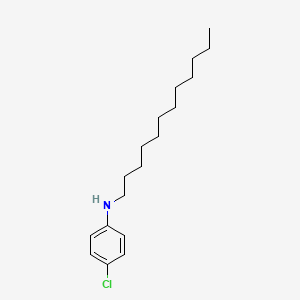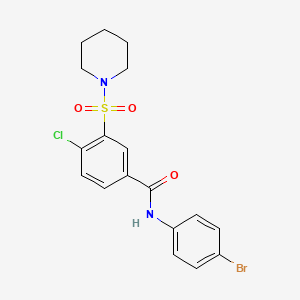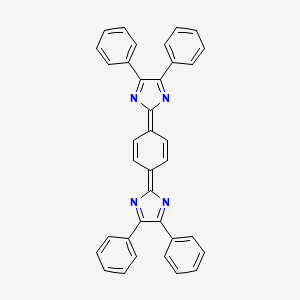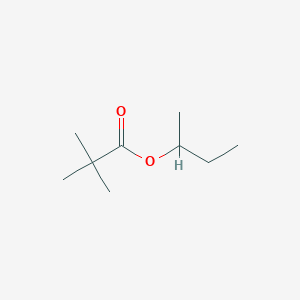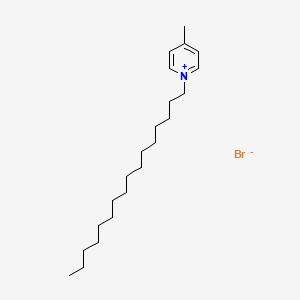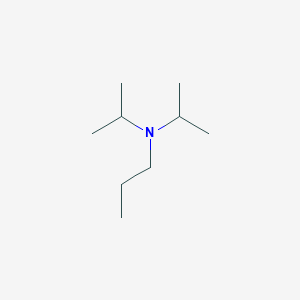
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol is an organic compound characterized by its complex structure, which includes multiple phenyl groups attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol typically involves the reaction of benzophenone with phenylmagnesium bromide, followed by the addition of another phenyl group through a Grignard reaction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it back to simpler alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can produce various substituted phenyl compounds.
科学的研究の応用
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol exerts its effects involves interactions with various molecular targets. Its multiple phenyl groups allow it to engage in π-π interactions and hydrogen bonding, influencing the behavior of other molecules in its vicinity. These interactions can affect molecular pathways and biological processes, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
1,2-Diphenylethanol: A simpler analog with fewer phenyl groups.
2,2-Diphenyl-1-picrylhydrazyl: Known for its radical scavenging properties.
Benzophenone: A related compound used in various chemical reactions.
Uniqueness
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol stands out due to its complex structure and the presence of multiple phenyl groups, which enhance its reactivity and potential applications. Its unique properties make it a valuable compound in both fundamental research and practical applications.
特性
CAS番号 |
5467-25-4 |
|---|---|
分子式 |
C38H30O |
分子量 |
502.6 g/mol |
IUPAC名 |
1,2-diphenyl-2,2-bis(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C38H30O/c39-37(33-17-9-3-10-18-33)38(34-19-11-4-12-20-34,35-25-21-31(22-26-35)29-13-5-1-6-14-29)36-27-23-32(24-28-36)30-15-7-2-8-16-30/h1-28,37,39H |
InChIキー |
URBRPMRBALAYJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(C6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


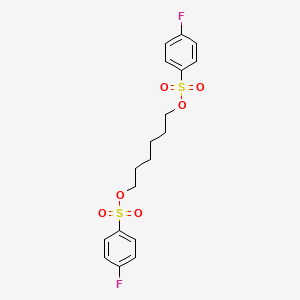

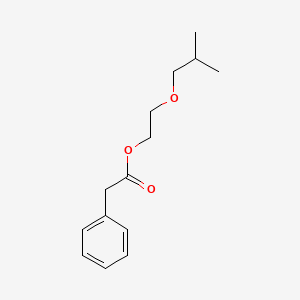


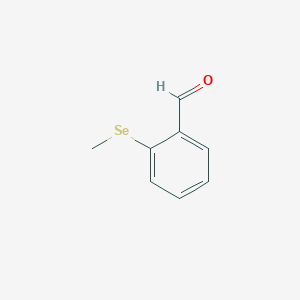
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
